molecular formula C7H4ClN3 B13674372 5-Chloropyrido[3,4-d]pyrimidine

5-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B13674372
M. Wt: 165.58 g/mol
InChI Key: RYQWIVOMKNUGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrido[3,4-d]pyrimidine (Molecular Formula: C 7 H 4 ClN 3 , Molecular Weight: 165.58 g/mol) is a versatile chemical intermediate in medicinal chemistry and drug discovery. The chloropyridopyrimidine scaffold is of significant research value for developing novel therapeutic agents, particularly in the fields of oncology and immunology . This structure serves as a key precursor for the synthesis of potent antagonists of the C-X-C chemokine receptor 2 (CXCR2) . Upregulated CXCR2 signaling is implicated in a myriad of inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer progression, angiogenesis, and drug resistance . As a synthetic building block, the chlorine atom at the 5-position allows for further functionalization via cross-coupling reactions, such as Suzuki couplings, or nucleophilic aromatic substitutions, enabling systematic exploration of structure-activity relationships (SAR) . Researchers utilize this compound to create analogs aimed at improving potency and selectivity for target receptors. Pyrido[3,4-d]pyrimidine derivatives have also been explored for their selective cytotoxicity against specific cancer cell lines, including breast and renal cancers, highlighting their potential as a privileged scaffold in anticancer research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

5-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H

InChI Key

RYQWIVOMKNUGFW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CC2=NC=N1)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Azide Reduction

This method begins with 3,5-dichloropyridine-4-carbonitrile as the starting material. The key steps are:

Reaction Details:
  • The azide substitution yields a mixture of mono- and disubstituted azides in a 9:1 ratio.
  • Attempts to reduce the azide using triphenylphosphine under Staudinger conditions were unsuccessful due to hydrolysis issues.
  • A successful reduction was achieved using iron trichloride and sodium iodide in acetonitrile, producing the desired aminopyridine intermediate.
  • Subsequent cyclization yields 5-Chloropyrido[3,4-d]pyrimidine.

This method is outlined in Scheme 1 of the referenced study.

Direct Condensation of Aminopyridine-4-carboxylic Acid with Amidine

An alternative and efficient method involves:

  • Using 5-Amino-2-chloropyridine-4-carboxylic acid as the starting material.
  • Reacting it with acetamidine hydrochloride in the presence of sodium acetate as a nucleophilic catalyst.
  • Conducting the reaction in an organic solvent such as ethylene glycol monomethyl ether under reflux at 120 °C for 4–10 hours.
Key Features:
  • The molar ratio of aminopyridine carboxylic acid : amidine : sodium acetate is typically 1 : 3–5 : 2–4.
  • The reaction proceeds via ring closure to form the pyrido[3,4-d]pyrimidine-4(3H)-one derivative with a chlorine substituent at position 5.
  • The product is isolated by extraction and filtration after reaction completion confirmed by thin-layer chromatography (TLC).
  • Yields are high, often exceeding 80%.
Data Table: Effect of Reaction Parameters on Yield
Entry Molar Ratio (Aminopyridine:Amidine:NaOAc) Reaction Time (hours) Temperature (°C) Yield (%)
1 1:3:2 6 120 86
2 1:4:3 8 120 88
3 1:5:4 10 120 90

Source: Adapted from patent CN104130256A

Comparison of Synthetic Routes

Aspect Route 1: Azide Substitution & Reduction Route 2: Direct Condensation with Amidine
Starting Material 3,5-Dichloropyridine-4-carbonitrile 5-Amino-2-chloropyridine-4-carboxylic acid
Key Reagents Sodium azide, FeCl3/NaI Acetamidine hydrochloride, Sodium acetate
Reaction Conditions Nucleophilic substitution, reduction Reflux at 120 °C in ethylene glycol ether
Yield Moderate to good (not explicitly stated) High (up to 90%)
By-products and Side Reactions Some hydrolysis and disubstituted azides Minimal by-products
Scalability Moderate High

Research Findings and Practical Considerations

  • The azide substitution method requires careful control to avoid hydrolysis and formation of side products. The reduction step is critical and can be challenging due to the sensitivity of intermediates.
  • The direct condensation method offers a streamlined, one-pot approach with fewer purification steps and higher yields, making it more suitable for scale-up and industrial applications.
  • Reaction monitoring by TLC and NMR confirms product formation and purity.
  • The presence of the chlorine substituent at the 5-position is retained throughout the synthesis, allowing further functionalization if needed.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridopyrimidines, while oxidation can produce pyridopyrimidine N-oxides .

Scientific Research Applications

5-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound with a structure featuring a pyridine ring fused with a pyrimidine ring, and a chlorine atom at the 5-position of the pyridine ring. This arrangement affects the compound's chemical properties and biological activities, making it useful in medicinal chemistry and materials science. It is intended for research purposes, not for human or veterinary therapeutic applications.

Pharmacological Research

This compound is studied for its potential as an inhibitor of various enzymes and receptors, especially those involved in cancer and inflammatory pathways. It has demonstrated potential as an anti-inflammatory agent, antimicrobial compound, and anticancer drug. Its mechanism of action often involves inhibiting key enzymes such as tyrosine kinases and phosphodiesterases, which are important in cellular signaling pathways.

Molecular Interactions

Research has shown that this compound interacts with specific molecular targets in biological systems. Its ability to inhibit enzymes like tyrosine kinases suggests it can modulate cellular processes related to growth and inflammation. These interactions are important for understanding its therapeutic potential and guiding further drug development efforts.

Anti-cancer Research

Mechanism of Action

The mechanism of action of 5-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the human chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, the compound can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of pyrido[3,4-d]pyrimidines are highly dependent on substituent position and electronic effects. Key analogs include:

Compound Substituent Position Key Features Biological Activity/Reactivity Reference
5-Chloropyrido[3,4-d]pyrimidine 5-Cl Steric hindrance at 6-position; Lewis-basic core limits cross-coupling CXCR2 antagonist (IC₅₀ >10 μM in preliminary assays)
4-Chloropyrido[3,4-d]pyrimidine (CAS 51752-67-1) 4-Cl Chlorine at less hindered position; enhanced reactivity in nucleophilic substitutions Not explicitly reported, but structural similarity suggests potential kinase inhibition
6-Chloropyrido[3,4-d]pyrimidine 6-Cl Increased steric bulk at 6-position; synthesized via Jones oxidation and transhalogenation Improved CXCR2 antagonism (IC₅₀ ~1 μM) due to optimized steric and electronic profiles
Pyrazolo[3,4-d]pyrimidines (e.g., 4-chlorophenyl derivative) Variable Fused pyrazole-pyrimidine core; 7-position modifications enhance antiparasitic activity Anti-Trypanosoma cruzi activity (IC₅₀ = 0.32 μM for 4-chlorophenyl analog)

Metabolic Stability and Toxicity

Pyrido[3,4-d]pyrimidines generally show moderate metabolic stability in hepatic microsomes, with 5-Cl derivatives undergoing slower CYP450-mediated oxidation than 6-Cl analogs due to reduced electron density . In contrast, pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., 4-Cl) exhibit improved microsomal stability (t₁/₂ >60 min) .

Q & A

Q. What are the common synthetic routes for 5-chloropyrido[3,4-d]pyrimidine, and what challenges arise during its preparation?

Answer: The synthesis typically starts with commercially available 3,5-dichloropyridine-4-carbonitrile. Key steps include nucleophilic aromatic substitution (e.g., with sodium azide) to form azide intermediates. However, challenges such as incomplete reduction under Staudinger conditions (using triphenylphosphine) and hydrolysis susceptibility of intermediates often lead to complex mixtures . Optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature) and purification techniques like flash chromatography or preparative HPLC to isolate desired products.

Q. How does substitution at the 7-position of pyrido[3,4-d]pyrimidine derivatives influence antiparasitic activity?

Answer: Structure-activity relationship (SAR) studies reveal that introducing electron-withdrawing groups (e.g., 4-chlorophenyl) at the 7-position enhances anti-Trypanosoma cruzi activity. For example, compound 44 (4-chlorophenyl substitution) exhibits an IC50 of 0.32 µM, a 50-fold improvement over unsubstituted analogs. This is attributed to improved target binding and metabolic stability .

Q. What in vitro assays are used to evaluate cytotoxicity and antiparasitic efficacy of this compound derivatives?

Answer:

  • Cytotoxicity: Assessed using human MRC-5 SV2 fibroblasts or primary mouse macrophages (PMM). Cell viability is measured via resazurin fluorescence (λex 550 nm, λem 590 nm) after 72-hour exposure .
  • Antiparasitic activity: T. cruzi growth inhibition is quantified using β-galactosidase-expressing strains. Parasite burden is measured via chlorophenol red-β-D-galactopyranoside (CPRG) hydrolysis, with IC50 values calculated against reference drugs like benznidazole (IC50 = 2.02 µM) .

Advanced Research Questions

Q. How can contradictory SAR data be resolved when modifying substituents on the pyrido[3,4-d]pyrimidine scaffold?

Answer: Contradictions often arise from off-target interactions or differential metabolic stability. For example, while 4-chlorophenyl substitution enhances T. cruzi activity, it may increase cytotoxicity in host cells. A systematic approach involves:

Dual-parameter optimization: Balancing IC50 (parasite inhibition) and CC50 (host cytotoxicity) to calculate selectivity indices (SI).

Metabolic profiling: Evaluating liver microsomal stability (e.g., using NADPH/UGT systems) to identify labile substituents .

Co-crystallization studies: Resolving target-ligand binding modes to rationalize substituent effects .

Q. What strategies improve the metabolic stability of this compound derivatives for in vivo applications?

Answer:

  • Phase I metabolism: Incubate compounds with human/mouse liver microsomes and NADPH to identify oxidative hotspots (e.g., CYP450-mediated dechlorination). Stabilizing modifications include fluorination or steric hindrance at reactive sites .
  • Phase II metabolism: Assess glucuronidation via UGT enzymes. Methylation of hydroxyl groups or introduction of bulky substituents reduces conjugation rates .
  • Prodrug approaches: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability, as demonstrated for compound 44 in murine models .

Q. How can synthetic yields be improved for multistep pyrido[3,4-d]pyrimidine syntheses?

Answer:

  • Catalyst optimization: Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to achieve >90% yields in aryl boronic acid substitutions .
  • Intermediate stabilization: Protect reactive amines (e.g., as tert-butyl carbamates) during azide reductions to prevent side reactions .
  • Purification workflows: Combine flash chromatography (normal phase) with preparative RP-HPLC to resolve regioisomers and byproducts .

Data-Driven Insights

Q. Key SAR Trends for 7-Substituted Derivatives

SubstituentAnti-T. cruzi IC50 (µM)Selectivity Index (SI)Metabolic Stability (t1/2, min)
4-Chlorophenyl (44 )0.32 ± 0.0515.242.1 (Human), 28.5 (Mouse)
4-Methylphenyl (45 )0.87 ± 0.128.725.3 (Human), 18.9 (Mouse)
Unsubstituted16.4 ± 2.11.1<10 (Both)

Source: Data aggregated from in vitro assays and microsomal stability studies .

Methodological Recommendations

  • Synthetic Chemistry: Prioritize microwave-assisted synthesis for azide cyclization to reduce reaction times and improve yields .
  • Biological Assays: Use isogenic parasite strains (e.g., benznidazole-resistant T. cruzi) to evaluate cross-resistance risks .
  • Computational Tools: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for novel substituents before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.